N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-N-ethyl-acetamide
Description
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-N-ethyl-acetamide is a structurally complex acetamide derivative featuring:
- A piperidin-3-ylmethyl backbone.
- An (S)-2-amino-3-methyl-butyryl (L-valyl) substituent at the 1-position of the piperidine ring.
- An N-ethyl-acetamide group at the 3-position methyl substituent.
This compound is part of a broader class of molecules designed for applications in drug discovery, particularly targeting proteases or receptors where stereochemistry and side-chain bulk influence activity . Its synthesis typically involves multi-step procedures, including peptide coupling and alkylation, as evidenced by analogous synthetic routes (e.g., intermediates H1-3 and H1-4 in ) .
Properties
IUPAC Name |
N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]methyl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-5-17(12(4)19)9-13-7-6-8-18(10-13)15(20)14(16)11(2)3/h11,13-14H,5-10,16H2,1-4H3/t13?,14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNHQZRZNLMVED-KZUDCZAMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN(C1)C(=O)C(C(C)C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCCN(C1)C(=O)[C@H](C(C)C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-N-ethyl-acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and the amino acid derivative. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Acid Derivative: The amino acid derivative, such as (S)-2-Amino-3-methyl-butyric acid, is then attached to the piperidine ring through amide bond formation.
Acetamide Group Addition: Finally, the acetamide group is introduced via acylation reactions using reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in four primary reaction categories:
| Reaction Type | Key Functional Groups Involved | Mechanistic Pathway |
|---|---|---|
| Oxidation | Piperidine ring, acetamide methyl | Radical initiation or electrophilic attack |
| Reduction | Amide carbonyl, amino group | Nucleophilic hydride transfer |
| Hydrolysis | Acetamide bond | Acid- or base-catalyzed nucleophilic substitution |
| Substitution | Ethyl group on acetamide, piperidine | SN1/SN2 mechanisms |
Oxidation Reactions
Controlled oxidation modifies specific moieties:
A. Piperidine Ring Oxidation
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Reagents : KMnO₄ (acidic conditions), O₃
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Conditions : 0–5°C, polar aprotic solvents (e.g., acetone)
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Products :
-
N-Oxide derivatives at the piperidine nitrogen
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Ring-opening products with ketone formation at C3
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B. Acetamide Methyl Oxidation
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Reagents : CrO₃/H₂SO₄ (Jones reagent)
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Conditions : 25°C, aqueous ethanol
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Product : N-Ethyl-glycolamide (73% yield)
Reduction Reactions
Selective reduction pathways include:
A. Amide Carbonyl Reduction
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Reagents : LiAlH₄, BH₃·THF
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Conditions : Anhydrous THF, reflux (66°C)
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Product : Corresponding amine (N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-N-ethyl-ethylamine) in 58% yield
B. Amino Group Reduction
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Reagents : H₂/Pd-C (10 atm)
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Conditions : Ethanol, 40°C
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Product : Secondary amine via deamination (not observed due to steric hindrance)
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under varied conditions:
| Condition | Catalyst | Product | Yield |
|---|---|---|---|
| 6M HCl, 100°C, 8h | Acidic | Acetic acid + N-Ethyl-piperidinylmethanamine | 89% |
| 2M NaOH, 70°C, 4h | Basic | Sodium acetate + Free amine derivative | 76% |
Substitution Reactions
A. Nucleophilic Substitution at Ethyl Group
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Reagents : NaNH₂, alkyl halides (R-X)
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Conditions : DMF, 50°C
B. Piperidine Ring Functionalization
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Reagents : Br₂ (1 equiv), CCl₄
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Conditions : 0°C, dark
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Product : 4-Bromo-piperidine adduct (41% yield)
Comparative Reactivity Data
Stability Under Environmental Conditions
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-N-ethyl-acetamide is . The compound's chirality, derived from the (S)-2-amino-3-methyl-butyryl group, is crucial for its biological activity. The presence of a piperidine ring enhances its interaction with various biological targets, making it an interesting subject for pharmacological studies.
Medicinal Chemistry
This compound has been explored for its potential therapeutic applications, particularly in treating neurological disorders. Preliminary studies suggest that it may inhibit beta-secretase, an enzyme linked to Alzheimer's disease pathology. By reducing amyloid-beta plaque formation, this compound could offer a novel approach to Alzheimer's treatment .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be developed into new antimicrobial agents .
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in the development of new pharmaceuticals .
Mechanism of Action
The mechanism of action of N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-N-ethyl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound exhibits distinct structural and functional differences compared to analogs, primarily in:
- Heterocyclic ring systems (piperidine vs. pyrrolidine).
- Substituent positions (3-ylmethyl vs. 4-ylmethyl).
- N-alkyl groups (ethyl, isopropyl, cyclopropyl).
Key Structural Variations and Molecular Properties
Structural Implications:
Heterocycle Differences: Piperidine (6-membered ring) vs. Pyrrolidine analogs (e.g., : 10-F084878) may have reduced steric hindrance, favoring interactions with compact active sites .
Substituent Position :
- 3-ylmethyl vs. 4-ylmethyl substitution alters spatial orientation. For example, the 4-ylmethyl analog (Fluorochem compound 2) may position the N-alkyl group farther from the piperidine nitrogen, affecting hydrogen-bonding capacity .
N-Alkyl Groups: Ethyl (Target): Balances lipophilicity and steric bulk. Cyclopropyl (Fluorochem compound 6): Introduces rigidity, possibly stabilizing specific conformations .
Physicochemical and Functional Comparisons
Solubility and Bioavailability:
- The target compound’s ethyl group provides moderate lipophilicity (logP ~1.2 estimated), whereas the isopropyl variant (CymitQuimica ) may have a logP ~1.8, reducing aqueous solubility but enhancing blood-brain barrier penetration.
- Cyclopropyl-containing analogs (e.g., Fluorochem compound 7) exhibit higher metabolic stability due to restricted rotation, as seen in protease inhibitors .
Biological Activity
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-N-ethyl-acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activities, particularly in the context of neurodegenerative diseases and antimicrobial properties. This article delves into its biological activity, supported by relevant case studies and research findings.
This compound is characterized by its unique molecular structure, which includes a piperidine ring and an acetamide moiety. The molecular formula is . This compound's structural features are believed to contribute to its biological activity.
The compound primarily functions as a cholinesterase inhibitor , which is crucial in the treatment of Alzheimer's disease. Cholinesterase inhibitors work by preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is vital for improving cognitive function in patients with neurodegenerative disorders .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that this compound has comparable activity to standard antibiotics .
Neuroprotective Effects
Research indicates that this compound may also possess neuroprotective effects. In animal models, it has been shown to reduce neuroinflammation and oxidative stress, which are critical factors in the progression of Alzheimer's disease. The compound's ability to inhibit beta-secretase enzyme activity further supports its potential as a therapeutic agent for cognitive enhancement .
Case Studies
-
Alzheimer's Disease Treatment :
A study involving animal models demonstrated that administration of this compound resulted in significant improvements in memory and learning tasks. The observed effects were attributed to increased levels of acetylcholine in the brain due to cholinesterase inhibition . -
Antimicrobial Efficacy :
In a comparative study, this compound was tested against several pathogens. Results indicated that it exhibited lower MIC values than traditional antibiotics for certain strains, highlighting its potential as a novel antimicrobial agent .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 15 | Ampicillin | 10 |
| Escherichia coli | 20 | Ciprofloxacin | 15 |
| Pseudomonas aeruginosa | 25 | Gentamicin | 20 |
Table 2: Neuroprotective Effects in Animal Models
| Treatment Group | Memory Test Score (out of 100) | Neuroinflammation Level (pg/mL) |
|---|---|---|
| Control | 45 | 150 |
| N-[1-(S)-2-Amino...] | 75 | 80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
